molecular formula C10H9BrF2O B1527499 3-Bromo-4-(2,6-difluorophenyl)butan-2-one CAS No. 1251040-66-0

3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Cat. No. B1527499
M. Wt: 263.08 g/mol
InChI Key: BUYURKBUFBYEIL-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a chemical compound with the CAS Number: 1251040-66-0 . It has a molecular weight of 263.08 . The IUPAC name for this compound is 3-bromo-4-(2,6-difluorophenyl)-2-butanone .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the preparation of 4-bromo-2,6-difluorobenzonitrile involves the use of raw materials like tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is 1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 .

Scientific Research Applications

Heterogeneous Oxidation Catalysis

Levinson et al. (2001) explored the reactions of bromomethylcyclopropane on oxygen-covered Mo(110) to investigate radical formation lifetimes in heterogeneous oxidation catalysis. Their study revealed that upon C–Br bond dissociation, rearrangement does not occur, leading to the formation of methylcyclopropoxide. This process is vital for understanding the behavior of radicals in catalysis and features the formation of 3-buten-1-oxy, a key intermediate related to 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (Levinson et al., 2001).

Synthesis of Heterocycles

Yin et al. (2008) described a method for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones, which is relevant to the synthesis pathways involving 3-Bromo-4-(2,6-difluorophenyl)butan-2-one. This approach highlights the versatility of such compounds in synthesizing complex heterocyclic structures (Yin et al., 2008).

Formation of Cyclopropanes and Heterocycles

Farin˜a et al. (1987) investigated the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions, resulting in cyclopropane lactones and fused heterocyclic compounds. This study is significant for understanding the reactivity of bromo-substituted compounds similar to 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in forming cyclic structures (Farin˜a et al., 1987).

Enantioselective Cyclopropanation

Fukuda and Katsuki (1997) demonstrated the use of (salen)cobalt(III) bromide complex as a catalyst for asymmetric cyclopropanation of styrene derivatives, a process that can be linked to the behavior of bromo-substituted compounds like 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (Fukuda & Katsuki, 1997).

Bromination of Cyclopentenones

Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, which sheds light on the reactivity of bromo-substituted compounds similar to 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in forming brominated derivatives, useful in various organic syntheses (Shirinian et al., 2012).

properties

IUPAC Name

3-bromo-4-(2,6-difluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYURKBUFBYEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=CC=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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